

L-Methionine-13C5 in NMR-Based Protein Analysis: An In-depth Technical Guide

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Compound of Interest

Compound Name: *L-Methionine-13C5*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Methionine fully labeled with carbon-13 (**L-Methionine-13C5**) in Nuclear Magnetic Resonance (NMR) spectroscopy for protein analysis. The unique properties of methionine make it an invaluable probe for investigating protein structure, dynamics, and interactions, with significant implications for drug discovery and development.

Core Principles: Why Use L-Methionine-13C5?

Methionine residues are often found in key regions of proteins, including hydrophobic cores and protein-protein interaction sites, making them excellent reporters of conformational changes and binding events.^{[1][2]} Isotopic labeling of methionine with ¹³C enhances its visibility in NMR experiments, allowing for detailed analysis of proteins that would otherwise be challenging to study.

The primary advantages of using isotopically labeled methionine, including **L-Methionine-13C5**, are:

- **Simplified Spectra:** The low natural abundance of methionine in most proteins leads to less crowded NMR spectra, simplifying resonance assignment and analysis.
- **Sensitive Probes of Dynamics:** The methyl group of methionine is a sensitive probe of protein dynamics over a wide range of timescales.^{[1][2]}

- **Probing Allosteric Effects:** Methionine residues are often distributed throughout a protein's structure, allowing for the detection of long-range conformational changes upon ligand binding or mutation.
- **Minimal Perturbation:** Isotopic labeling is non-perturbative to the protein's structure and function.

While much of the literature focuses on selective labeling of the ϵ -methyl group ($[^{13}\text{C}\epsilon]$ -methionine) for studies of very large proteins due to favorable relaxation properties, uniform labeling with **L-Methionine-13C5** provides a more comprehensive view of the methionine sidechain, enabling the study of through-bond correlations and more detailed conformational analysis.

Quantitative Data Summary

The efficiency of isotopic labeling and the final protein yield are critical parameters for the successful application of **L-Methionine-13C5** in NMR studies. The following tables summarize representative quantitative data from various studies using different methionine labeling strategies.

Table 1: Isotopic Labeling Efficiency

| Protein/System | Labeling Strategy | Expression System | Isotope Incorporation Efficiency (%) | Reference |
|-------------------------------------|--|----------------------------------|--------------------------------------|-----------|
| Bromodomain protein (18 kDa) | $^{13}\text{C}_\epsilon$ -methionine | E. coli (rich media with MGL) | 88 | [3] |
| Hydrolase enzyme (72 kDa) | $^{13}\text{C}_\epsilon$ -methionine | E. coli (rich media with MGL) | 93 | [3] |
| Histone methylase (41 kDa) | $^{13}\text{C}_\epsilon$ -methionine | E. coli (rich media, excess Met) | 59 | [3] |
| Histone methylase (49 kDa) | $^{13}\text{C}_\epsilon$ -methionine | E. coli (rich media, excess Met) | 65 | [3] |
| Thermostable Neurotensin Receptor 1 | $^{13}\text{CH}_3$ -methionine | E. coli | 96 | [4] |
| Ubiquitin | $3\text{-}^{13}\text{C}$ -pyruvate (labels Val methyls) | Cell-free | >70 | [5] |
| Ubiquitin | $3\text{-}^{13}\text{C}$ -pyruvate (labels Ala methyls) | Cell-free | >85 | [5] |
| PpiB | $3\text{-}^{13}\text{C}$ -pyruvate (labels Val/Ala methyls) | Cell-free | >75 | [5] |
| PpiB | $2\text{-}^{13}\text{C}$ -methyl-acetolactate (labels Val pro-S) | Cell-free | ~90 | [6] |

Table 2: Protein Yields from Labeled Preparations

| Protein/System | Labeling Strategy | Expression System | Yield | Reference |
|-------------------------------------|--|-------------------|---------------------------------|-----------|
| Thermostable Neurotensin Receptor 1 | $^{13}\text{CH}_3$ -methionine | E. coli | 2.6 mg/L culture (0.6 mg final) | [4] |
| Ubiquitin | $3\text{-}^{13}\text{C}$ -pyruvate (labels Val methyls) | Cell-free (5 mL) | 1.6 mg | [6] |
| Ubiquitin | $3\text{-}^{13}\text{C}$ -pyruvate (labels Ala methyls) | Cell-free (5 mL) | 1.35 mg | [6] |
| Ubiquitin | $2\text{-}^{13}\text{C}$ -methyl-acetolactate (labels Leu/Val pro-S) | Cell-free | 0.7 mg | [5] |
| PpiB | $3\text{-}^{13}\text{C}$ -pyruvate (labels Val/Ala methyls) | Cell-free | 2.2 mg | [5] |
| PpiB | $2\text{-}^{13}\text{C}$ -methyl-acetolactate (labels Val pro-S) | Cell-free | 1.32 mg | [6] |

Table 3: Example of Chemical Shift Perturbations upon Metal Binding in Human Transferrin N-lobe ($[\epsilon\text{-}^{13}\text{C}]$ methionine labeled)

| Methionine Residue | Apo-protein Chemical Shift (ppm) | Fe(III)-bound Chemical Shift (ppm) | Chemical Shift Change (ppm) |
|--------------------|----------------------------------|------------------------------------|-----------------------------|
| Met-26 | 15.40 | 15.35 | -0.05 |
| Met-109 | 15.55 | 15.60 | +0.05 |
| Met-133 | 15.80 | 16.20 | +0.40 |
| Met-206 | 16.05 | 15.95 | -0.10 |
| Met-255 | 16.30 | 16.70 | +0.40 |

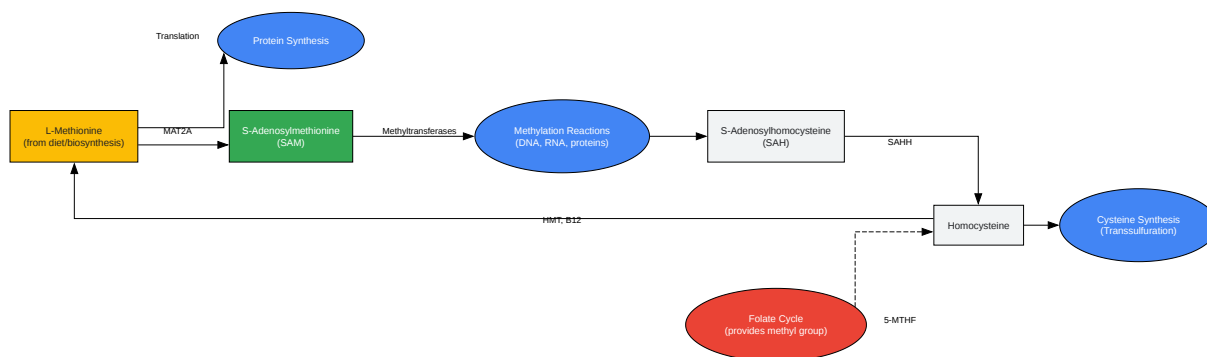
Data adapted from He
et al., 1999.[7][8]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the application of **L-Methionine-13C5**. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Methionine Metabolism

Methionine metabolism is central to numerous cellular processes, including protein synthesis, methylation reactions, and the production of important metabolites like S-adenosylmethionine (SAM).[9][10][11][12] Understanding this pathway is essential for designing effective isotopic labeling strategies.

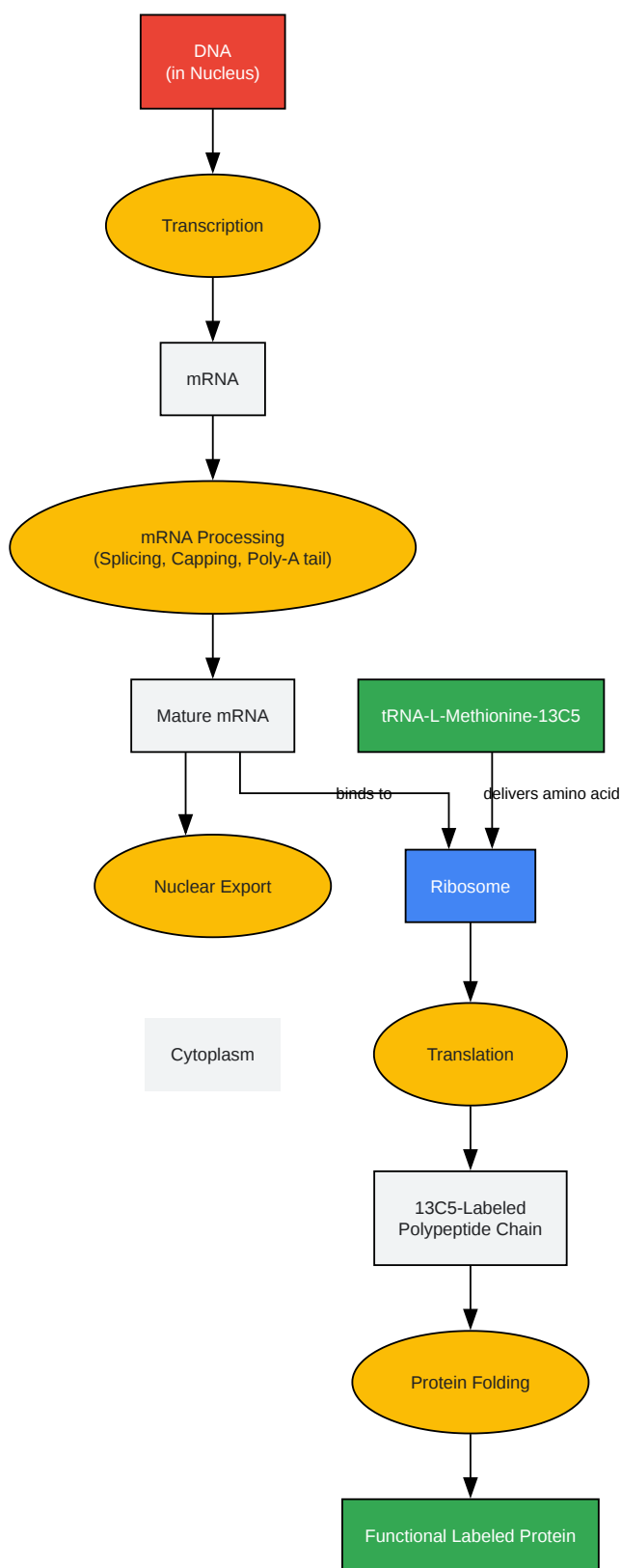


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Overview of the central role of methionine in cellular metabolism.

General Protein Synthesis Pathway

L-Methionine-13C5 is incorporated into proteins during translation. This diagram outlines the fundamental steps of protein synthesis, the process by which the isotopically labeled amino acid becomes part of the protein of interest.^{[13][14][15][16][17]}

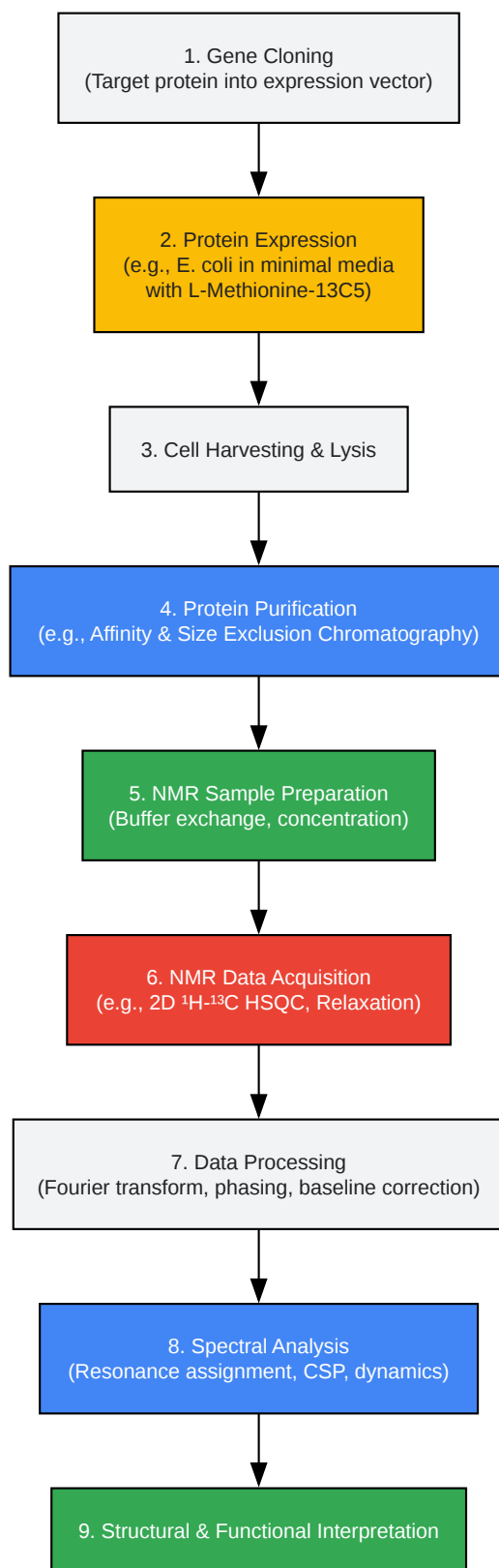


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The process of incorporating **L-Methionine-13C5** into a protein.

Experimental Workflow for NMR-Based Protein Analysis

The overall process of using **L-Methionine- $^{13}\text{C}5$** for NMR analysis involves several key stages, from molecular biology to data interpretation.[\[18\]](#)[\[19\]](#)



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From gene to insight: a typical workflow for protein NMR analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **L-Methionine-¹³C₅** labeling for NMR analysis.

Protocol for L-Methionine-¹³C₅ Labeling in E. coli

This protocol is adapted for uniform labeling of a target protein expressed in E. coli using a T7-based system.

1. Preparation of M9 Minimal Media:

- Prepare a 5X M9 salt stock solution (Na₂HPO₄, KH₂PO₄, NaCl). Autoclave and store at room temperature.
- For 1 L of 1X M9 media, mix the following sterile components:
 - 200 mL of 5X M9 salts.
 - ~750 mL of sterile deionized water.
 - 2 mL of 1 M MgSO₄.
 - 100 µL of 1 M CaCl₂.
 - 1 mL of trace metals solution.
 - 1 g of ¹⁵NH₄Cl (if ¹⁵N labeling is also desired).
 - 4 g of ¹³C₆-D-glucose (as the sole carbon source to ensure uniform ¹³C labeling).
 - Add appropriate antibiotics.

2. Inhibition of Endogenous Methionine Synthesis (Optional but Recommended):

- To maximize the incorporation of exogenous **L-Methionine-¹³C₅**, endogenous methionine biosynthesis can be inhibited.

- Prepare a stock solution of the "inhibition mix" containing L-lysine, L-phenylalanine, L-threonine, L-isoleucine, L-leucine, and L-valine (e.g., 100 mg/L each).
- Add the inhibition mix to the M9 media just before inoculation.

3. Protein Expression and Labeling:

- Inoculate a 50 mL LB culture with a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid. Grow overnight at 37°C.
- The next day, pellet the cells from the overnight culture and resuspend them in 10 mL of M9 minimal media to wash away the rich media.
- Inoculate 1 L of the prepared M9 minimal media (containing ^{13}C -glucose and optional inhibitors) with the washed cells to an initial OD₆₀₀ of ~0.1.
- Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
- Add 100-150 mg of **L-Methionine- ^{13}C 5** (and the inhibition mix if not added initially).
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Reduce the temperature to 18-25°C and continue to grow for 16-20 hours.

4. Cell Harvesting and Protein Purification:

- Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
- Clarify the lysate by ultracentrifugation.
- Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography for final polishing).

- Verify protein purity and identity by SDS-PAGE and mass spectrometry. Mass spectrometry will also confirm the extent of isotopic incorporation.

Protocol for NMR Sample Preparation

1. Buffer Exchange and Concentration:

- The purified, labeled protein needs to be in a suitable NMR buffer. This buffer should have a pH that ensures protein stability and optimizes NMR signal quality (typically pH 6.0-7.5).[\[20\]](#)
- The buffer should contain no non-exchangeable protons if possible (e.g., phosphate buffer). If other buffers are needed (e.g., Tris, HEPES), consider using their deuterated versions.[\[21\]](#)
- The ionic strength should be kept as low as possible to maintain protein solubility and maximize NMR sensitivity (typically <150 mM NaCl).[\[20\]](#)[\[21\]](#)
- Use a centrifugal concentrator with an appropriate molecular weight cutoff to exchange the buffer and concentrate the protein.
- Typical final protein concentrations for NMR are in the range of 0.1 to 1.0 mM.[\[20\]](#)[\[22\]](#)[\[23\]](#)

2. Final Sample Preparation:

- The final NMR sample volume is typically 500-600 μ L for a standard 5 mm NMR tube.[\[20\]](#)[\[22\]](#)
- Add D₂O to the final sample to a concentration of 5-10% for the spectrometer's field-frequency lock.[\[21\]](#)
- Optionally, add a chemical shift reference standard, such as DSS or TSP, at a low concentration (e.g., 50 μ M).[\[20\]](#)
- If required, add a reducing agent like DTT or TCEP to prevent oxidation of cysteine residues.
- Filter the final sample through a 0.22 μ m filter to remove any small precipitates before transferring it to a high-quality NMR tube.

Key NMR Experiment: 2D ¹H-¹³C HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of NMR-based protein analysis. For a ^{13}C -methionine labeled protein, the ^1H - ^{13}C HSQC spectrum provides a fingerprint of all the methionine residues.

- Principle: This 2D experiment correlates the chemical shift of each ^{13}C nucleus with the chemical shift of its directly attached proton(s). For **L-Methionine- $^{13}\text{C}5$** , this will generate peaks for the $\text{C}\alpha\text{-H}\alpha$, $\text{C}\beta\text{-H}\beta$, $\text{C}\gamma\text{-H}\gamma$, and $\text{C}\epsilon\text{-H}\epsilon$ groups.
- Data Acquisition:
 - Tune and match the NMR probe for ^1H and ^{13}C frequencies.
 - Shim the magnetic field to achieve high homogeneity.
 - Set the spectral widths in both the ^1H and ^{13}C dimensions to cover the expected chemical shift ranges. For methionine sidechains, a ^{13}C width of ~ 40 ppm and a ^1H width of ~ 4 ppm is a good starting point.
 - Use a standard HSQC pulse sequence with water suppression.
 - Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Analysis:
 - Process the data using software like TopSpin, NMRPipe, or CCPNmr Analysis. This involves Fourier transformation, phasing, and baseline correction.[\[24\]](#)[\[25\]](#)
 - The resulting spectrum will show a peak for each unique C-H pair in the methionine residues.
 - Changes in the position (chemical shift) of these peaks upon addition of a ligand, a change in temperature, or a mutation are indicative of a change in the local chemical environment of that specific methionine residue. This is the basis of Chemical Shift Perturbation (CSP) analysis.[\[26\]](#)

This guide provides a foundational understanding of the principles, workflows, and protocols for utilizing **L-Methionine- $^{13}\text{C}5$** in NMR-based protein analysis. The ability to probe specific

residues within a protein with high sensitivity makes this a powerful technique for elucidating the relationship between protein structure, dynamics, and function, which is critical for advancing drug development and our understanding of biological systems.

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